2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the lysosomal cysteine cathepsin , a proteolytic enzyme involved in various key steps in cancer progression . Among them, cathepsin X , which acts only as a carboxypeptidase, has been the focus of attention .
Mode of Action
The compound, based on a triazole, is a selective reversible inhibitor of cathepsin X . It interacts with the enzyme, reducing its activity and thereby significantly reducing tumor progression .
Biochemical Pathways
One of the mechanisms by which cathepsin X promotes cancer progression is by compensating for the loss of activity of cathepsin B . The results confirm that the inhibition of cathepsin B is compensated by the increase in activity and protein levels of cathepsin X . In addition, in cell-based tumor cell migration and spheroid growth assays in vitro, simultaneous inhibition of cathepsins B and X with effective, selective, reversible inhibitors has a synergistic effect in weakening tumor progression processes .
Result of Action
The result of the compound’s action is a significant reduction in tumor progression, both in cell-based functional assays in vitro and in vivo in two independent tumor mouse models: FVB/PyMT transgenic and MMTV-PyMT in situ breast cancer mouse models .
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-2-3-12-13(8-11)24-7-6-23-12/h2-5,8H,6-7,9H2,1H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYJPHKLSRDLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.